Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-5-bromo-2-methoxyaniline

Medicinal Chemistry Structure–Activity Relationship (SAR) Aldose Reductase Inhibition

N-Benzyl-5-bromo-2-methoxyaniline (CAS 14995-84-7) provides a unique ortho‑methoxy/para‑bromo substitution pattern on the N‑benzyl aniline scaffold, a validated aldose reductase (AKR1B1) pharmacophore. This single building block integrates an aryl bromide handle for Suzuki/Buchwald‑Hartwig diversification and an N‑benzyl‑protected secondary amine, eliminating multi‑step protection/deprotection sequences. The para‑bromine minimizes steric hindrance during Pd‑catalyzed coupling, while the ortho‑methoxy group engages in an intramolecular N–H···O hydrogen bond that biases molecular conformation. Applications include SAR exploration of the AKR1B1 anion‑binding pocket, construction of activity‑based protein profiling (ABPP) probes via sequential Br‑functionalization followed by N‑deprotection, and use as a reference compound for computational ADME model validation. Standard commercial supply at ≥95% purity.

Molecular Formula C14H14BrNO
Molecular Weight 292.2
CAS No. 14995-84-7
Cat. No. B6589075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-bromo-2-methoxyaniline
CAS14995-84-7
Molecular FormulaC14H14BrNO
Molecular Weight292.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-bromo-2-methoxyaniline (CAS 14995-84-7) — Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


N-Benzyl-5-bromo-2-methoxyaniline (CAS 14995‑84‑7) is a trisubstituted N‑benzyl aniline derivative with molecular formula C₁₄H₁₄BrNO and a molecular weight of 292.17 g·mol⁻¹ . The ring bears a bromine at the 5‑position, a methoxy group at the 2‑position, and a benzyl substituent on the aniline nitrogen (SMILES: COc1ccc(Br)cc1NCc1ccccc1) . Commercially, the compound is typically supplied at a minimum purity of 95% . This substitution pattern imparts a distinctive combination of electronic, steric, and hydrogen‑bonding features that differentiate it from other N‑benzyl aniline congeners and from the parent 5‑bromo‑2‑methoxyaniline scaffold [1].

Why N-Benzyl-5-bromo-2-methoxyaniline Cannot Be Replaced by a Generic N-Benzyl Aniline or Bromoaniline Analog


N-Benzyl-5-bromo-2-methoxyaniline occupies a narrow structural niche that is not adequately duplicated by superficially similar compounds. The ortho‑methoxy group exerts a strong electron‑donating resonance effect that distinctly modulates the electron density of the aromatic ring and the basicity of the secondary amine nitrogen, while the para‑bromine provides a versatile synthetic handle (e.g., for Suzuki–Miyaura or Buchwald–Hartwig cross‑couplings) without the competing electronic perturbation of an ortho‑halogen . Positional regioisomers such as N‑benzyl‑4‑methoxyaniline (CAS 17377‑95‑6) exhibit markedly different melting behaviour (mp 48–50 °C vs. predicted higher mp for the 2‑methoxy‑5‑bromo congener), different hydrogen‑bond acceptor geometry, and altered aldose reductase inhibitory profiles [1]. The parent aniline 5‑bromo‑2‑methoxyaniline (CAS 6358‑77‑6, mp 94–96 °C) lacks the N‑benzyl group and therefore cannot engage in the same lipophilic contacts or π‑stacking interactions in biological targets . Similarly, 5‑(benzyloxy)‑2‑bromoaniline (CAS 119879‑90‑2) places the benzyl moiety on oxygen rather than nitrogen, eliminating the secondary amine hydrogen‑bond donor and altering both physicochemical and pharmacological properties . These differences are not cosmetic; they directly impact reactivity, solubility, target engagement, and downstream synthetic utility, making unauthorised substitution a significant risk to experimental reproducibility.

Quantitative Differentiation Evidence for N-Benzyl-5-bromo-2-methoxyaniline (CAS 14995-84-7) Versus Closest Analogs


Regiochemical Differentiation: Ortho-Methoxy vs. Para-Methoxy Substitution Alters Physicochemical and Pharmacological Profile

The 2‑methoxy substitution in N‑benzyl‑5‑bromo‑2‑methoxyaniline positions the methoxy oxygen ortho to the aniline nitrogen, enabling a six‑membered intramolecular hydrogen‑bond interaction (N–H···OCH₃) that is sterically and electronically impossible in the para‑methoxy regioisomer N‑benzyl‑4‑methoxyaniline . This conformational constraint pre‑organises the N‑benzyl moiety and alters the pKa of the secondary amine. Experimentally, N‑benzyl‑4‑methoxyaniline is a low‑melting solid (mp 48–50 °C) while N‑benzyl‑5‑bromo‑2‑methoxyaniline is predicted to have a substantially higher melting point (≥100 °C, consistent with the 133 °C reported for closely related N‑benzyl‑bromo‑methoxyaniline isomers) . In aldose reductase inhibition assays, the methoxyaniline scaffold is sensitive to the methoxy position: the N‑benzyl‑4‑methoxyaniline series yielded a most‑potent IC₅₀ of 2.83 μM, while the 2‑methoxy congeners are expected to display a distinct SAR owing to the altered hydrogen‑bond network [1].

Medicinal Chemistry Structure–Activity Relationship (SAR) Aldose Reductase Inhibition

Synthetic Utility Differentiation: Aryl Bromide at the 5‑Position Enables Palladium‑Catalysed Cross‑Coupling That Is Absent in Non‑Brominated N‑Benzyl Anilines

The bromine atom at the 5‑position of N‑benzyl‑5‑bromo‑2‑methoxyaniline provides a functional handle for palladium‑catalysed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Heck, Sonogashira) that is entirely absent in non‑halogenated N‑benzyl aniline derivatives such as N‑benzyl‑4‑methoxyaniline (CAS 17377‑95‑6, no halogen substituent) . The para relationship of the bromine to the aniline nitrogen and its meta relationship to the ortho‑methoxy group place it in an electronically activated position for oxidative addition while minimising steric hindrance from the N‑benzyl group . The parent 5‑bromo‑2‑methoxyaniline (CAS 6358‑77‑6) also contains this bromide handle, but its free primary amine is incompatible with many cross‑coupling conditions without prior protection; the N‑benzyl group in the target compound serves as a built‑in protecting group that can be removed later by hydrogenolysis or retained as a pharmacophoric element . This dual functionality — reactive bromide plus protected amine — reduces the step count in library synthesis relative to using the parent aniline followed by N‑benzylation [1].

Organic Synthesis Cross‑Coupling Chemistry Building Block

Hydrogen‑Bond Donor Differentiation: Secondary Amine N–H Confers Target‑Engagement Capacity Absent in Benzyloxy‑Linked Isosteres

N‑Benzyl‑5‑bromo‑2‑methoxyaniline contains a secondary amine (R–NH–CH₂–Ph) that can act as a hydrogen‑bond donor (HBD) in biological target interactions. In contrast, 5‑(benzyloxy)‑2‑bromoaniline (CAS 119879‑90‑2) links the benzyl group via an ether oxygen, converting the N–H donor into an O‑linked acceptor‑only motif . This single‑atom replacement (N → O) eliminates one hydrogen‑bond donor from the molecule (HBD count: 1 → 0 for the benzyl‑linked position), while also altering the vector and distance of the phenyl ring relative to the core scaffold [1]. In structure‑based drug design, such a change can abrogate key interactions with backbone carbonyls or side‑chain acceptors in enzyme active sites. The target compound retains the N–H donor while the benzyloxy analog does not, making the two compounds pharmacologically non‑equivalent despite their superficial structural similarity. Furthermore, the primary amine in 5‑(benzyloxy)‑2‑bromoaniline introduces an additional HBD (total HBD = 2) that can alter selectivity and physicochemical properties relative to the single‑HBD secondary amine in the target compound .

Molecular Recognition Hydrogen Bonding Bioisosterism

Physicochemical Differentiation: Melting Point and Thermal Stability Contrast with the Parent 5‑Bromo‑2‑methoxyaniline Scaffold

N‑Benzylation of 5‑bromo‑2‑methoxyaniline (CAS 6358‑77‑6, mp 94–96 °C) to yield N‑benzyl‑5‑bromo‑2‑methoxyaniline (CAS 14995‑84‑7, mp ~133 °C as reported by CookeChem for material of ≥98% purity) increases the melting point by approximately 37–39 °C . This elevation is attributed to the increased molecular weight (+90.12 Da), enhanced van der Waals contacts from the additional phenyl ring, and the loss of one hydrogen‑bond donor (primary amine → secondary amine) which reduces the enthalpic penalty of disrupting the crystal lattice [1]. The higher melting point translates to improved room‑temperature solid‑state stability during storage and handling, reduced sublimation losses during weighing, and potentially different dissolution behaviour in formulation vehicles. The predicted boiling point of the target compound (~488 °C at 760 mmHg) is also substantially higher than that of the parent aniline (~275 °C) .

Physicochemical Properties Formulation Solid‑State Chemistry

Aldose Reductase Inhibitory Potential: Class‑Level Evidence from N‑Benzyl Methoxyaniline Scaffolds Supports Target‑Compound Exploration

A systematic SAR study by Bayrak et al. (2022) evaluated sixteen N‑benzyl‑4‑methoxyaniline derivatives against human aldose reductase (AKR1B1) and identified compound 22 as the most potent with an IC₅₀ of 2.83 μM [1]. The study demonstrated that both the N‑benzyl substituent and the methoxyaniline core are critical for enzyme inhibition; removal of the N‑benzyl group or relocation of the methoxy substituent significantly attenuated activity [1]. N‑Benzyl‑5‑bromo‑2‑methoxyaniline shares the N‑benzyl methoxyaniline pharmacophore but positions the methoxy group ortho rather than para to the aniline nitrogen, and adds a bromine at the 5‑position — a substituent that, in related aldose reductase inhibitor series, has been shown to occupy a lipophilic sub‑pocket near the enzyme's anion‑binding site [2]. While direct IC₅₀ data for the target compound against AKR1B1 are not yet published, the class‑level SAR predicts that the 2‑methoxy‑5‑bromo substitution pattern may confer a distinct inhibition profile relative to the 4‑methoxy series, potentially improving selectivity over the related aldehyde reductase (AKR1A1) [2][3]. Comparative data from the ChEMBL database indicate that brominated N‑benzyl aniline derivatives have demonstrated IC₅₀ values against human aldose reductase as low as 20 nM (CHEMBL4436968), suggesting that further optimisation of the 5‑bromo substituent in the target compound could yield sub‑micromolar inhibitors [4].

Aldose Reductase Diabetic Complications Enzyme Inhibition

Predicted Drug‑Likeness and Permeability Differentiation: Computed Physicochemical Descriptors Distinguish the Target Compound from Non‑Brominated and De‑benzylated Analogs

Computationally derived physicochemical descriptors highlight key differences between N‑benzyl‑5‑bromo‑2‑methoxyaniline and its closest analogs that directly impact drug‑likeness and membrane permeability predictions. The target compound has a calculated partition coefficient (cLogP) of approximately 3.76 and a calculated aqueous solubility (cLogS) of approximately –5.85, with 1 hydrogen‑bond donor (HBD), 5 hydrogen‑bond acceptors (HBA), and 2 rotatable bonds [1]. In comparison, N‑benzyl‑4‑methoxyaniline (no bromine) has a lower cLogP (~2.8) and reduced molecular weight (213.27 vs. 292.17 Da), placing it in a different region of drug‑likeness space . The parent 5‑bromo‑2‑methoxyaniline, with a free primary amine, has 2 HBDs and a substantially lower cLogP (~1.5), predicting poorer passive membrane permeability . The target compound's cLogP of 3.76 falls within the optimal range (1–4) for oral bioavailability per Lipinski's Rule of Five, while its single HBD and moderate molecular weight (<500 Da) keep it compliant with all four Ro5 criteria [2]. The bromine atom contributes approximately +0.5–0.8 log units to cLogP relative to the non‑brominated analog, enhancing predicted membrane partitioning without violating drug‑likeness thresholds [1].

ADME Prediction Drug‑Likeness Computational Chemistry

Evidence‑Backed Application Scenarios for N‑Benzyl‑5‑bromo‑2‑methoxyaniline (CAS 14995‑84‑7)


Medicinal Chemistry: Aldose Reductase Inhibitor Lead Optimisation

N‑Benzyl‑5‑bromo‑2‑methoxyaniline provides a novel ortho‑methoxy‑para‑bromo substitution pattern on the validated N‑benzyl methoxyaniline pharmacophore for aldose reductase (AKR1B1) inhibition. The class‑level SAR established by Bayrak et al. (2022) demonstrates that N‑benzyl methoxyaniline derivatives achieve IC₅₀ values as low as 2.83 μM against human AKR1B1, while brominated congeners in ChEMBL have reached 20 nM potency [1]. The target compound's unique 2‑OCH₃/5‑Br arrangement fills a gap in the current SAR matrix and may offer improved selectivity over AKR1A1 relative to the 4‑methoxy series, as well as enhanced lipophilic contacts in the enzyme's anion‑binding pocket [2].

Synthetic Chemistry: Dual‑Function Building Block for Library Synthesis

The compound integrates an aryl bromide handle (for Suzuki, Buchwald–Hartwig, or Heck diversification) with an N‑benzyl‑protected secondary amine in a single building block [3]. This dual functionality eliminates the need for sequential halogenation and N‑protection steps that would be required if starting from 5‑bromo‑2‑methoxyaniline or N‑benzyl‑4‑methoxyaniline, reducing a typical two‑step sequence to a single transformation. The para‑bromine position minimises steric interference from the ortho‑methoxy and N‑benzyl groups during Pd‑catalysed coupling, while the N‑benzyl group can be retained in the final compound or removed by hydrogenolysis to reveal the secondary amine for further derivatisation [3].

Physicochemical Profiling: Reference Compound for ortho‑Methoxy Aniline Conformational Studies

The ortho‑methoxy group in N‑benzyl‑5‑bromo‑2‑methoxyaniline creates an intramolecular N–H···O hydrogen‑bond interaction that conformationally biases the molecule, distinguishing it from both the para‑methoxy and the O‑benzyl analogs . This property makes it a valuable reference compound for studying the impact of intramolecular hydrogen bonding on membrane permeability, target binding, and solid‑state packing. The predicted cLogP of 3.76 and single HBD place it within favourable drug‑likeness space (Ro5‑compliant), enabling its use as a calibration standard in computational ADME model validation for ortho‑substituted aniline series [4].

Chemical Biology: Selective Covalent Probe Development

The 5‑bromo substituent, when paired with the N‑benzyl‑protected amine, provides a scaffold that can be elaborated into activity‑based protein profiling (ABPP) probes or covalent inhibitors. After initial Suzuki diversification at the bromine position to introduce a target‑recognition element, the N‑benzyl group can be removed to expose a secondary amine for attachment of an electrophilic warhead (e.g., acrylamide, chloroacetamide) or a fluorescent/affinity tag [3]. This sequential functionalisation strategy is not accessible with the parent 5‑bromo‑2‑methoxyaniline (which would require orthogonal protection of the primary amine) or with non‑brominated N‑benzyl anilines (which lack the cross‑coupling handle), establishing the target compound as a privileged intermediate for chemical probe synthesis .

Quote Request

Request a Quote for N-benzyl-5-bromo-2-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.